
N-(6-chloro-3-nitropyridin-2-yl)acetamide
Overview
Description
N-(6-chloro-3-nitropyridin-2-yl)acetamide is an organic compound with the molecular formula C7H6ClN3O3. It is a pale-yellow to yellow-brown solid and is known for its applications in various fields of scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(6-chloro-3-nitropyridin-2-yl)acetamide can be synthesized through the reaction of 2-amino-6-chloro-3-nitropyridine with acetic anhydride. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the acetamide derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
N-(6-chloro-3-nitropyridin-2-yl)acetamide undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom.
Major Products Formed
Reduction: The major product is N-(6-amino-3-nitropyridin-2-yl)acetamide.
Substitution: The products depend on the nucleophile used; for example, using an amine would yield N-(6-chloro-3-aminopyridin-2-yl)acetamide.
Scientific Research Applications
Medicinal Chemistry
N-(6-chloro-3-nitropyridin-2-yl)acetamide has been investigated as a potential kinase inhibitor . It targets specific kinases that play crucial roles in cancer cell signaling pathways. Notably, it has shown activity against kinases such as MPS1, MAPKAPK2, and p70S6Kβ, which are implicated in tumor growth and survival.
Table 1: Kinase Inhibition Activity
Kinase | Activity | Reference |
---|---|---|
MPS1 | Active | |
MAPKAPK2 | Active | |
p70S6Kβ | Active |
Biological Research
In biological studies, this compound is utilized to explore cell signaling pathways and mechanisms associated with various diseases, including cancer. Its ability to inhibit kinase activity disrupts essential cellular processes like proliferation and survival. Additionally, it has been shown to have antiviral properties , particularly against HIV. The compound inhibits viral replication by preventing the fusion of viral membranes with host cells.
Pharmaceutical Development
This compound is also explored for its potential in drug development . It serves as a building block for synthesizing new therapeutic agents aimed at treating cancer and viral infections. The compound's unique chemical structure allows for modifications that can enhance its efficacy and specificity towards biological targets.
Case Study: Anticancer Activity
Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, studies on HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cell lines demonstrated significant inhibition of tumor growth with varying IC50 values:
Cell Line | IC50 Value (μM) |
---|---|
HepG2 | 74.2 |
MDA-MB-231 | 27.1 |
These findings suggest that the compound may serve as a lead for developing new anticancer therapies.
Chemical Biology
As a tool compound in chemical biology , this compound aids in studying interactions between small molecules and biological targets. Understanding these interactions can lead to the identification of new therapeutic strategies and the development of more effective drugs.
Mechanism of Action
The mechanism of action of N-(6-chloro-3-nitropyridin-2-yl)acetamide involves its interaction with specific molecular targets. For instance, it has been studied for its inhibitory effects on certain kinases, which are enzymes involved in various cellular processes. The compound’s nitro and chloro groups play a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- N-(6-chloro-5-iodo-3-nitropyridin-2-yl)acetamide
- N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide
Uniqueness
N-(6-chloro-3-nitropyridin-2-yl)acetamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of a nitro group and a chloro group on the pyridine ring makes it a versatile intermediate for further chemical modifications .
Biological Activity
N-(6-chloro-3-nitropyridin-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Synthesis
This compound features a nitropyridine moiety linked to an acetamide group, enhancing its chemical reactivity and biological activity. The synthesis typically involves a multi-step process, including:
- Buchwald–Hartwig Arylamination : This step introduces the aromatic amine.
- Nucleophilic Aromatic Substitution : A regioselective reaction that incorporates the nitro group.
- Acetylation : Final modification to form the acetamide.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Viral Proteins : It inhibits the replication of viruses such as HIV by preventing viral entry into host cells through membrane fusion inhibition.
- Kinases : The compound acts as a protein kinase inhibitor, disrupting critical cellular pathways involved in cancer progression .
Antiviral Properties
Research indicates that this compound exhibits notable antiviral activity:
- Inhibition of HIV : In vitro studies demonstrate its ability to inhibit HIV replication by binding to viral components.
Anticancer Potential
The compound has shown promise in cancer therapy due to its cytotoxic properties:
- Cytotoxicity Studies : Various assays indicate that it can induce cell death in cancer cell lines, making it a candidate for further development in oncology .
Enzyme Inhibition
This compound has been identified as an inhibitor of specific kinases, which are crucial for cell signaling and proliferation:
Target Kinase | IC50 Value (μM) | Notes |
---|---|---|
p70S6Kβ | 12 | Significant inhibition observed |
MAPKAPK2 | TBD | Further studies required |
Case Studies and Research Findings
Recent studies have highlighted the compound's potential across various applications:
- Antiviral Activity : A study demonstrated that this compound effectively inhibited HIV replication through specific interactions with viral proteins, suggesting a viable pathway for therapeutic development.
- Cytotoxic Effects : In cancer research, this compound was part of a series evaluated for cytotoxicity against multiple cell lines, showing promising results that warrant further investigation into its mechanisms and potential clinical applications .
- Kinase Inhibition : A detailed evaluation using radiometric assays confirmed its efficacy as a kinase inhibitor, with particular focus on kinases harboring rare cysteine residues that are crucial for their activity. This specificity may enhance the selectivity of treatments developed from this compound .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(6-chloro-3-nitropyridin-2-yl)acetamide, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : Microwave-assisted synthesis is a viable approach for rapid and efficient preparation. For example, substituted pyridine derivatives can be synthesized via halogenated intermediates (e.g., 2-(2-halophenoxy)pyridin-3-amine) followed by acetylation . Optimize reaction parameters such as microwave power (100–150 W), temperature (80–120°C), and solvent polarity (e.g., DMF or acetonitrile). Catalytic systems like Pd/C or CuI may enhance regioselectivity during nitration . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .
Q. Which spectroscopic techniques are critical for confirming the structure of N-(6-chloro-3-nitropyridin-2-yl)acetamide?
- Methodological Answer :
- IR Spectroscopy : Identify characteristic peaks for C=O (~1650–1700 cm⁻¹), NO₂ (~1520 and 1350 cm⁻¹), and C-Cl (~750 cm⁻¹) .
- NMR Spectroscopy : Use ¹H NMR to resolve aromatic protons (δ 7.5–8.5 ppm for pyridine) and acetamide methyl groups (δ ~2.1 ppm). ¹³C NMR confirms carbonyl carbons (δ ~170 ppm) and nitro/chloro-substituted carbons .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. How can researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies using HPLC or LC-MS to monitor degradation. Store the compound in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation. Evaluate pH-dependent stability in buffers (e.g., PBS, pH 7.4) to simulate biological conditions .
Advanced Research Questions
Properties
IUPAC Name |
N-(6-chloro-3-nitropyridin-2-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O3/c1-4(12)9-7-5(11(13)14)2-3-6(8)10-7/h2-3H,1H3,(H,9,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNSKFDHCYKQJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=N1)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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